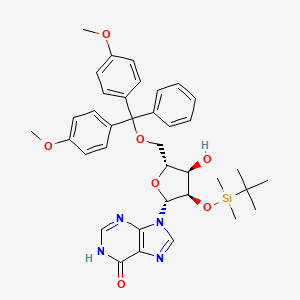
5'-O-DMT-2'-O-TBDMS-rI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-DMT-2’-O-TBDMS-rI is a modified nucleoside used in the synthesis of deoxyribonucleic acid or nucleic acid. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position and a tert-butyldimethylsilyl (TBDMS) group at the 2’ position. These modifications enhance the stability and solubility of the nucleoside, making it suitable for various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O-TBDMS-rI involves multiple steps, starting with the protection of the hydroxyl groups on the ribose moiety. The 5’ hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 2’ hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-O-TBDMS-rI follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMT-2’-O-TBDMS-rI undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The nucleoside can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the protective groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield deprotected nucleosides .
Applications De Recherche Scientifique
5’-O-DMT-2’-O-TBDMS-rI has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in gene therapy and drug delivery.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics .
Mécanisme D'action
The mechanism of action of 5’-O-DMT-2’-O-TBDMS-rI involves its incorporation into nucleic acids during synthesis. The DMT and TBDMS groups protect the nucleoside during the synthesis process, preventing unwanted side reactions. Once incorporated, the protective groups can be removed under specific conditions to yield the desired nucleic acid product .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-DMT-2’-O-TBDMS-Uridine: Another modified nucleoside with similar protective groups.
5’-O-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine: A nucleoside analog with a methyl group at the N1 position.
DMT-2’-O-TBDMS-rA (bz): A modified adenosine nucleoside with similar protective groups .
Uniqueness
5’-O-DMT-2’-O-TBDMS-rI is unique due to its specific combination of protective groups, which provide enhanced stability and solubility. This makes it particularly useful in the synthesis of complex nucleic acid structures and in applications requiring high stability .
Propriétés
Formule moléculaire |
C37H44N4O7Si |
|---|---|
Poids moléculaire |
684.9 g/mol |
Nom IUPAC |
9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C37H44N4O7Si/c1-36(2,3)49(6,7)48-32-31(42)29(47-35(32)41-23-40-30-33(41)38-22-39-34(30)43)21-46-37(24-11-9-8-10-12-24,25-13-17-27(44-4)18-14-25)26-15-19-28(45-5)20-16-26/h8-20,22-23,29,31-32,35,42H,21H2,1-7H3,(H,38,39,43)/t29-,31-,32-,35-/m1/s1 |
Clé InChI |
OPTOBSYBLQDPQN-QSYCCZFCSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


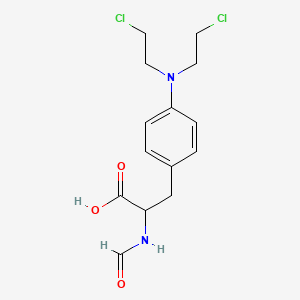

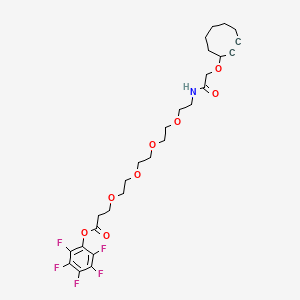


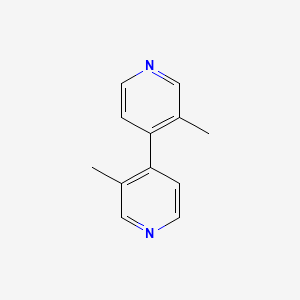

![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)


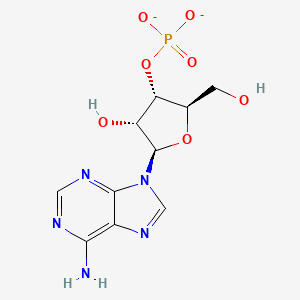
![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)
![(1S,3S,4R,5S)-1,3,4-trihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B11930385.png)
![2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B11930394.png)
